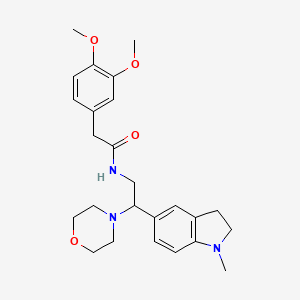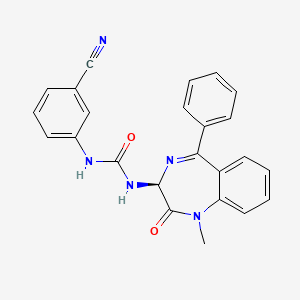![molecular formula C19H28N4O3 B2772871 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2309555-00-6](/img/structure/B2772871.png)
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[c]pyridazine core, which is known for its biological activity and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the oxidation of 2,3-cyclopentenopyridine analogues to form the cyclopenta[c]pyridazine core. This reaction can be catalyzed by manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C . The resulting intermediate is then further reacted with piperidine and oxan-4-yl groups under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Mn(OTf)2 and t-BuOOH.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various cyclopenta[c]pyridazine derivatives, while substitution reactions can produce a range of substituted piperidine carboxamides.
Aplicaciones Científicas De Investigación
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly those involving cyclopenta[c]pyridazine derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a Bcl-xL protein inhibitor, the compound promotes apoptosis in cancer cells by disrupting the function of the Bcl-xL protein, which is involved in cell survival . This disruption leads to the activation of pro-apoptotic pathways and the induction of cell death in cancerous cells.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: Another compound with a similar core structure, used as a Bcl-xL protein inhibitor.
1,2,3,4-Tetrahydroquinoline: A related compound with potential therapeutic applications.
1H-Indole: Known for its biological activity and use in drug development.
Uniqueness
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-N-(oxan-4-yl)piperidine-1-carboxamide stands out due to its unique combination of functional groups and its potential as a versatile building block for synthesizing novel compounds. Its ability to inhibit Bcl-xL protein and promote apoptosis makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-19(20-16-6-10-25-11-7-16)23-8-4-14(5-9-23)13-26-18-12-15-2-1-3-17(15)21-22-18/h12,14,16H,1-11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYBJNCDHLZIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2772788.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)
![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)
![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)

![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)



![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)


